molecular formula C23H24ClN3O2S B2571710 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine CAS No. 1357888-68-6

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine

Cat. No.: B2571710
CAS No.: 1357888-68-6
M. Wt: 441.97
InChI Key: YVNDLXWFCSDLEG-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzylpiperidine and a chlorobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Benzylpiperidine Group: The benzylpiperidine moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of piperidine with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Sulfonylation: The chlorobenzylsulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the pyridazine derivative with chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially leading to the formation of dihydropyridazine or sulfinyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides are employed for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine or sulfinyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand these interactions better.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the sulfonyl group could modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperidin-1-yl)-6-(benzylsulfonyl)pyridazine: Lacks the chlorine atom on the benzylsulfonyl group.

    3-(4-Benzylpiperidin-1-yl)-6-((4-methylbenzyl)sulfonyl)pyridazine: Contains a methyl group instead of a chlorine atom.

    3-(4-Benzylpiperidin-1-yl)-6-((4-fluorobenzyl)sulfonyl)pyridazine: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine can significantly influence its chemical reactivity and biological activity. Chlorine atoms can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-6-[(4-chlorophenyl)methylsulfonyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S/c24-21-8-6-20(7-9-21)17-30(28,29)23-11-10-22(25-26-23)27-14-12-19(13-15-27)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDLXWFCSDLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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